

# Application Note: UV-Spectrophotometric Quantification of (-)-Chlorpheniramine Maleate

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## Compound of Interest

Compound Name: (-)-Chlorpheniramine maleate

Cat. No.: B1668843

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## Abstract

This application note details a simple, rapid, and accurate UV-spectrophotometric method for the quantification of **(-)-Chlorpheniramine maleate** (CPM) in bulk and pharmaceutical dosage forms. The method is based on the measurement of UV absorbance in 0.1N hydrochloric acid. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control analysis.

## Introduction

**(-)-Chlorpheniramine maleate** is a first-generation alkylamine antihistamine used to treat allergic conditions such as rhinitis and urticaria.[1][2][3] Accurate and reliable quantification of CPM in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. UV-Visible spectrophotometry offers a straightforward and cost-effective analytical technique for this purpose.[4][5] This method relies on the principle that the amount of UV radiation absorbed by a solution is directly proportional to the concentration of the analyte in that solution.

## Principle

The quantitative determination of **(-)-Chlorpheniramine maleate** is based on the Beer-Lambert law. The method involves measuring the absorbance of a CPM solution at its wavelength of

maximum absorbance ( $\lambda_{\text{max}}$ ) and relating it to its concentration. The  $\lambda_{\text{max}}$  of CPM in 0.1N Hydrochloric Acid (HCl) is consistently observed between 261 nm and 268 nm.[4][5] For this protocol, a  $\lambda_{\text{max}}$  of 262 nm is utilized.

## Materials and Reagents

- **(-)-Chlorpheniramine maleate** reference standard: Purity  $\geq 99\%$
- Hydrochloric Acid (HCl): Analytical grade
- Purified Water: Deionized or distilled
- Volumetric flasks: Class A (10 mL, 100 mL)
- Pipettes: Class A
- UV-Visible Spectrophotometer: Double beam with 1 cm quartz cuvettes

## Experimental Protocol

To prepare a 1000 mL solution of 0.1N HCl, carefully add 8.3 mL of concentrated HCl (approximately 37%) to about 500 mL of purified water in a 1000 mL volumetric flask. Mix well and make up the volume to the mark with purified water.

Accurately weigh 100 mg of the **(-)-Chlorpheniramine maleate** reference standard and transfer it to a 100 mL volumetric flask.[4] Dissolve the standard in a small amount of 0.1N HCl and then make up the volume to 100 mL with the same solvent to obtain a concentration of 1000  $\mu\text{g/mL}$ . [4]

Pipette 10 mL of the standard stock solution (1000  $\mu\text{g/mL}$ ) into a 100 mL volumetric flask and dilute to the mark with 0.1N HCl.[1] This yields a working standard solution with a concentration of 100  $\mu\text{g/mL}$ .

Prepare a series of dilutions from the working standard solution (100  $\mu\text{g/mL}$ ) in 10 mL volumetric flasks as detailed in the table below.[2][5]

Concentration (µg/mL)	Volume of Working Standard (100 µg/mL)	Final Volume (mL)
10	1.0 mL	10
20	2.0 mL	10
30	3.0 mL	10
40	4.0 mL	10
50	5.0 mL	10
60	6.0 mL	10

Measure the absorbance of each solution at 262 nm against a 0.1N HCl blank.<sup>[5]</sup> Plot a graph of absorbance versus concentration and determine the correlation coefficient.

- Weigh and finely powder 20 tablets to ensure homogeneity.<sup>[4]</sup>
- Accurately weigh a portion of the powder equivalent to 100 mg of Chlorpheniramine maleate.<sup>[4]</sup>
- Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of 0.1N HCl, and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Make up the volume to 100 mL with 0.1N HCl and mix thoroughly.<sup>[4]</sup>
- Filter the solution through a Whatman filter paper.<sup>[1]</sup>
- Dilute the filtered solution with 0.1N HCl to obtain a theoretical concentration within the linearity range (e.g., 40 µg/mL).
- Measure the absorbance of the final sample solution at 262 nm against the 0.1N HCl blank.

## Data Analysis

The concentration of **(-)-Chlorpheniramine maleate** in the sample solution can be calculated using the regression equation obtained from the calibration curve:

$$Y = mX + c$$

Where:

- Y is the absorbance of the sample
- m is the slope of the calibration curve
- X is the concentration of the sample (µg/mL)
- c is the y-intercept of the calibration curve

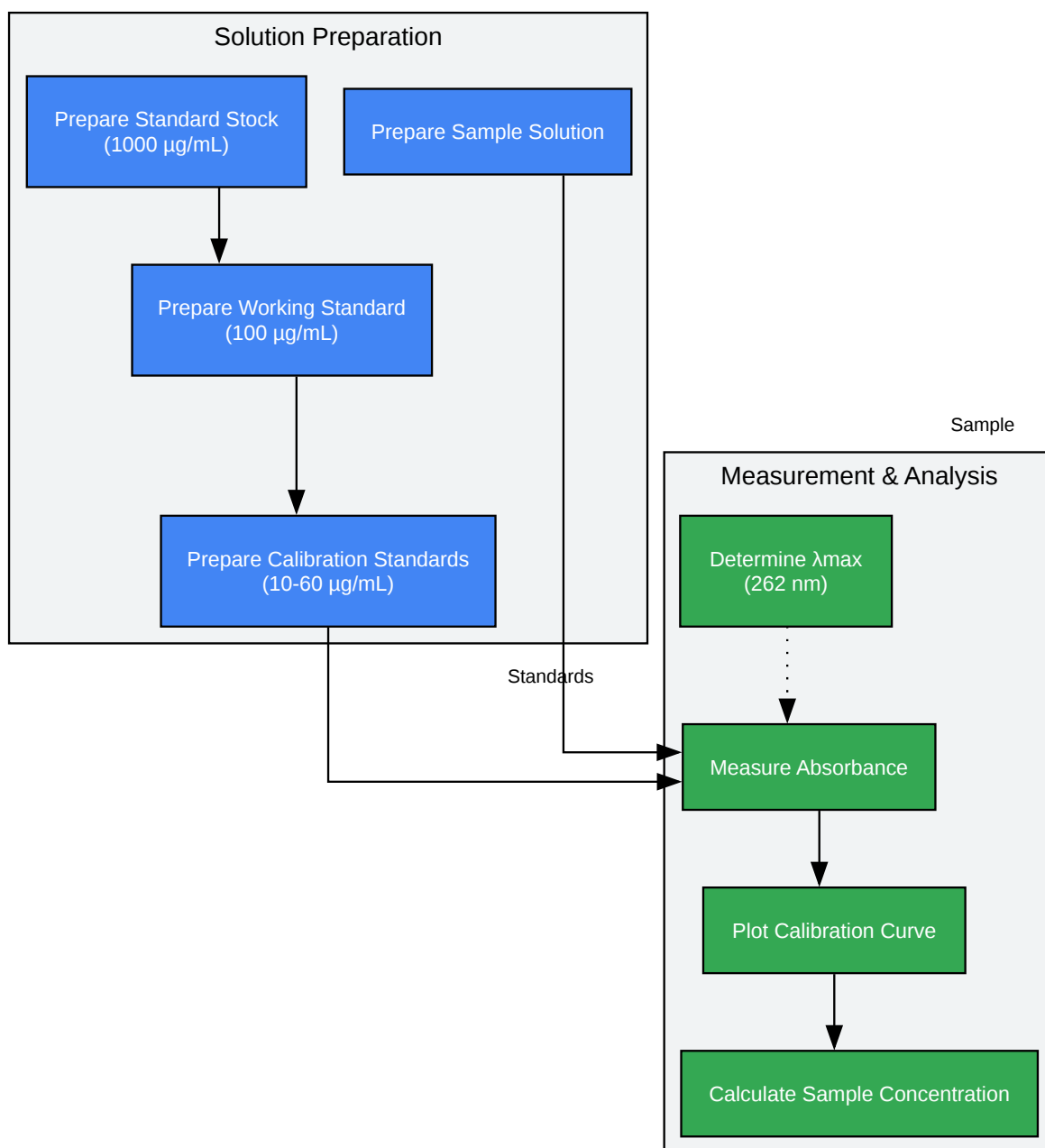
The amount of drug in the pharmaceutical formulation can then be calculated.

## Method Validation Summary

The described method was validated as per ICH guidelines, and the results are summarized below.

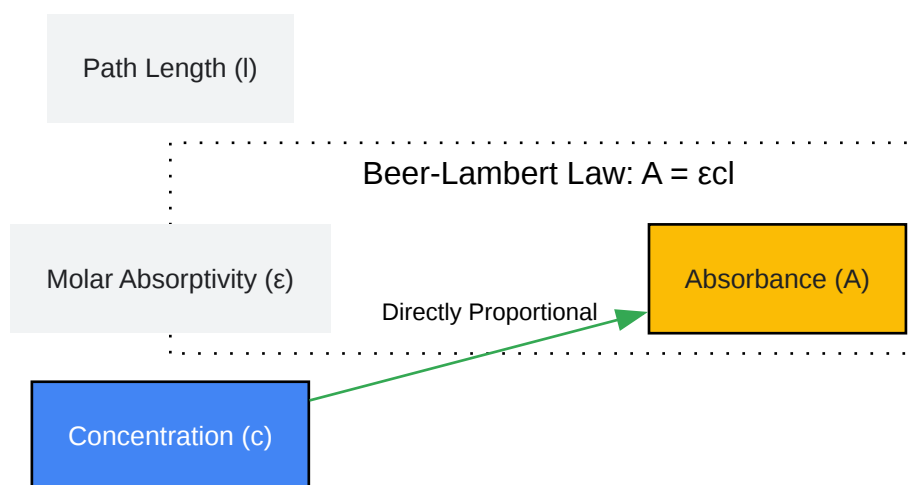
Parameter	Result
Wavelength (λ <sub>max</sub> )	262 nm[5]
Linearity Range	10 - 60 µg/mL[5]
Correlation Coefficient (R <sup>2</sup> )	> 0.999[4]
Accuracy (% Recovery)	98.62 - 99.17%[5]
Precision (% RSD)	< 2%[5]
Limit of Detection (LOD)	2.2 µg/mL[4]
Limit of Quantification (LOQ)	6.6 µg/mL[4]

## Visualization



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Caption: Experimental workflow for CPM quantification.



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Caption: Relationship defined by the Beer-Lambert Law.

## Conclusion

The developed UV-spectrophotometric method is simple, accurate, precise, and cost-effective for the routine quantification of **(-)-Chlorpheniramine maleate** in bulk and pharmaceutical dosage forms. The validation results confirm that the method is suitable for its intended purpose in a quality control environment.[4]

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